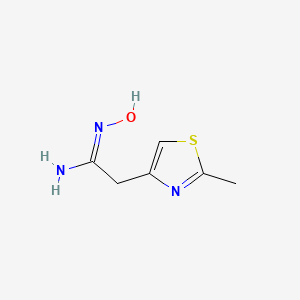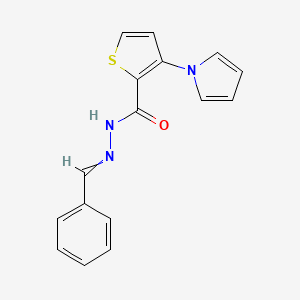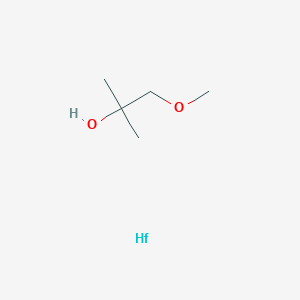![molecular formula C17H15N3O2 B11725681 2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide](/img/structure/B11725681.png)
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,2-benzoxazol-3-yl)acetohydrazide with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 2-(1,2-benzoxazol-3-yl)acetohydrazide and 4-methylbenzaldehyde.
Catalyst: Acid catalyst (e.g., hydrochloric acid or sulfuric acid).
Reaction Conditions: Reflux in an appropriate solvent (e.g., ethanol or methanol) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)ethylamine hydrochloride
- 2-(1,3-Benzoxazol-2-yl)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)-2-propen-1-one
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone
Uniqueness
2-(1,2-benzoxazol-3-yl)-N’-[(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the benzoxazole ring with the hydrazide and methylidene groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H15N3O2 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-(1,2-benzoxazol-3-yl)-N-[(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-6-8-13(9-7-12)11-18-19-17(21)10-15-14-4-2-3-5-16(14)22-20-15/h2-9,11H,10H2,1H3,(H,19,21) |
Clé InChI |
DSZDYTCWXVSOHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CC2=NOC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)


![1-[(1-Chloro-3,4-dihydronaphthalen-2-YL)methylidene]-2-(4-methylphenyl)hydrazine](/img/structure/B11725635.png)



![Methyl 4-[3-(pyrrolidin-1-YL)but-2-enamido]benzoate](/img/structure/B11725659.png)

![4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride](/img/structure/B11725674.png)
![N'-[1-(2,4,5-trimethoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B11725677.png)
![1-(Furan-2-YL)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B11725687.png)
